1,3,5-Pentanetricarboxylic acid chemical properties
1,3,5-Pentanetricarboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Pentanetricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 1,3,5-Pentanetricarboxylic acid (CAS: 6940-58-5), a trifunctional organic acid. This document synthesizes available data on its chemical and physical properties, synthesis, spectroscopic characteristics, reactivity, and applications. As a molecule with three carboxylic acid moieties, it offers significant potential as a versatile building block, crosslinking agent, and chelator. Particular emphasis is placed on the mechanistic rationale behind its use as a non-formaldehyde crosslinking agent for polymers, a key application in materials science. While some experimental data such as a detailed synthesis protocol and specific spectral peak assignments are not widely published, this guide provides plausible methodologies and expected analytical results based on established chemical principles to empower researchers in their work with this compound.
Molecular Identity and Physicochemical Properties
Chemical Identifiers
1,3,5-Pentanetricarboxylic acid is a C8 organic compound characterized by a five-carbon backbone with carboxylic acid groups at the 1, 3, and 5 positions.[1]
| Identifier | Value | Source(s) |
| CAS Number | 6940-58-5 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₆ | [1][2] |
| IUPAC Name | pentane-1,3,5-tricarboxylic acid | [1] |
| Synonyms | 4-Carboxypimelic acid, Octric acid, 1,3,5-Tricarboxypentane | [1] |
Structural Information
The structure features a flexible aliphatic chain, with the central carboxyl group creating a chiral center, although the compound is typically supplied as a racemate. The presence of three acidic protons dictates its solubility, chelating ability, and reactivity.
Caption: Reported two-step synthesis workflow for 1,3,5-Pentanetricarboxylic acid.
Plausible Experimental Protocol
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Step 1: Initial Oxidation.
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To a cooled (0-5 °C) and stirred solution of concentrated nitric acid (HNO₃), slowly add glutaraldehyde dropwise, maintaining the temperature below 10 °C. The molar ratio of HNO₃ to glutaraldehyde should be in significant excess.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
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Causality: Nitric acid is a strong oxidizing agent that will convert the terminal aldehyde groups to carboxylic acids. The excess acid ensures complete conversion and serves as the reaction medium.
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Step 2: Secondary Oxidation & Work-up.
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The reaction mixture from Step 1, containing the likely intermediate 1,5-pentanedioic acid (glutaric acid) and other oxidized species, is then subjected to a more vigorous oxidation, potentially by heating or the addition of a stronger oxidizing agent, to form the C3-carboxylic acid group.
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Upon completion, the reaction is cooled and the product is precipitated by pouring the mixture into ice water.
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Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.
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Purification.
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The crude solid is collected by filtration, washed with cold water, and dried.
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Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) is performed to achieve high purity. Purity should be confirmed by melting point analysis and HPLC.
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Analytical Characterization
A reverse-phase HPLC method is suitable for analyzing the purity of 1,3,5-Pentanetricarboxylic acid. [4]* Column: C18 stationary phase (e.g., Newcrom R1). [4]* Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility). [4]* Detection: UV detection at ~210 nm or Mass Spectrometry (MS).
Spectroscopic Profile
Specific, assigned spectral data for 1,3,5-Pentanetricarboxylic acid is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles for carboxylic acids. [5]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Carboxylic Acid (O-H) | 10 - 12 ppm (broad singlet) |
| Aliphatic (C-H) | 2 - 3 ppm (multiplets) | |
| ¹³C NMR | Carbonyl (C=O) | 170 - 185 ppm |
| Aliphatic (-CH₂-, -CH-) | 25 - 45 ppm | |
| FT-IR | O-H stretch (H-bonded) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch | ~1710 cm⁻¹ (strong) |
| | C-O stretch | 1210 - 1320 cm⁻¹ |
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¹H NMR Spectroscopy: The most characteristic signal is the highly deshielded proton of the carboxyl groups, appearing as a broad singlet between 10-12 ppm. [5]This signal will disappear upon the addition of D₂O due to proton-deuterium exchange. The aliphatic protons on the pentane backbone would appear as complex multiplets in the 2-3 ppm region. [5]* Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxyl group. A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded dimer. [5]A sharp, intense peak around 1710 cm⁻¹ corresponds to the C=O carbonyl stretch. [5]
Chemical Reactivity and Applications
The reactivity is dominated by its three carboxyl groups, making it an excellent candidate for polymerization, crosslinking, and chelation.
Reactivity Profile
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Esterification: The carboxyl groups can be readily esterified with alcohols under acidic catalysis to form mono-, di-, or tri-esters, which can be used as plasticizers or specialty solvents.
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Amide Formation: Reaction with amines, typically via an activated intermediate (e.g., acyl chloride), yields amides, providing a route to polyamides or functionalized small molecules.
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Reaction with Bases: As a tri-acid, it will react with bases to form carboxylate salts. Its sodium or potassium salts would exhibit high water solubility.
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Chelation: The spatial arrangement of the carboxyl groups makes it a potential chelating agent for various metal ions.
Application as a Crosslinking Agent
A primary application for polycarboxylic acids is as a formaldehyde-free crosslinking agent for polymers rich in hydroxyl groups, such as cellulose (cotton) or polyvinyl alcohol (PVA). [6][7] Mechanism of Action: The crosslinking process is a thermally driven double esterification reaction that proceeds through a cyclic anhydride intermediate. [6]
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Anhydride Formation: Upon heating (curing), two adjacent carboxyl groups on the same molecule undergo dehydration to form a five- or six-membered cyclic anhydride intermediate.
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Esterification: This reactive anhydride then reacts with a hydroxyl group from a polymer chain, opening the ring and forming an ester bond. This covalently links the crosslinking agent to one polymer backbone.
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Crosslinking: The remaining free carboxyl group(s) on the crosslinking agent can then form a second ester bond with a hydroxyl group on an adjacent polymer chain, creating a durable crosslink.
Caption: Mechanism of polymer crosslinking using a polycarboxylic acid.
This chemistry is central to its use in creating durable press finishes for textiles and modifying the properties of hydrogels. [6][8]
Biological Context and Safety
Metabolic Considerations
While not a direct intermediate in the central tricarboxylic acid (TCA) cycle, its structure is analogous to metabolic acids. [9][10]Studies on microbial degradation suggest a metabolic pathway involving dehydrogenation to form pentene-tricarboxylic acid intermediates, followed by further oxidation. [11]This provides insight into its potential biodegradability and interaction with biological systems.
Safety and Handling
1,3,5-Pentanetricarboxylic acid is classified as an irritant.
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GHS Hazard: H319 - Causes serious eye irritation. [1]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
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Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
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First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water.
References
-
PubChem. Pentane-1,3,5-tricarboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Different reactions studied in tricarboxylic acid cycle (TCA)... [Link]
-
PubChemLite. 1,3,5-pentanetricarboxylic acid (C8H12O6). [Link]
-
NIST. 1,3,5-Pentanetricarboxylic acid, 3-hydroxy-2-methyl, trimethyl ester. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. (2018). Separation of Pentane-1,3,5-tricarboxylic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Suggested pathway for the metabolism of 1,3,5-pentane tricarboxylic... [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002085). [Link]
-
Journal of the American Chemical Society. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions... [Link]
- Yang, C. Q. (1997). Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid. Textile Research Journal.
- Semba, H., et al. (2021). Tricarboxylic Acid (TCA)
-
ResearchGate. The chemical structure of different crosslinking reagents. [Link]
-
MDPI. (2022). Upregulation of the TCA Cycle and Oxidative Phosphorylation Enhances the Fitness of CD99 CAR-T Cells Under Dynamic Cultivation. [Link]
-
Wikipedia. Citric acid cycle. [Link]
-
PubMed Central. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. [Link]
-
ResearchGate. The mechanism of the crosslink reaction of the CMC-PVA hydrogel with citric acid. [Link]
-
MDPI. (2022). Effect of Citric Acid Cross Linking on the Mechanical, Rheological and Barrier Properties of Chitosan. [Link]
Sources
- 1. Pentane-1,3,5-tricarboxylic acid | C8H12O6 | CID 96220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Pentanetricarboxylic Acid | CymitQuimica [cymitquimica.com]
- 3. 1,3,5-Pentanetricarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Pentane-1,3,5-tricarboxylic acid | SIELC Technologies [sielc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Crosslinking of Cotton Fabric by Polymeric Carboxylic Acids and Citric Acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
